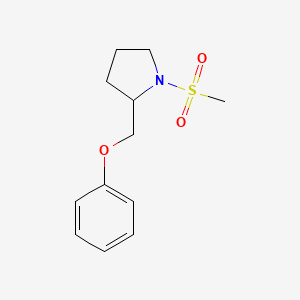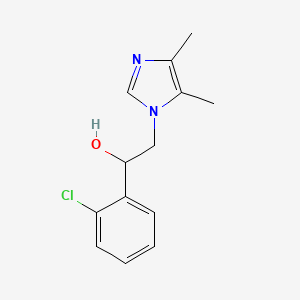
2-(3-Methyl-3-phenylpiperidin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-3-phenylpiperidin-1-yl)acetonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPAA and is a piperidine derivative. MPAA has been found to exhibit various biological properties that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins that cause inflammation. By inhibiting COX-2 activity, MPAA can reduce inflammation. MPAA has also been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
MPAA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and reduce pain. MPAA has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, MPAA has been found to have a low toxicity profile, which makes it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPAA in lab experiments include its low toxicity profile, high yield during synthesis, and its potential therapeutic applications. However, the limitations of using MPAA in lab experiments include the limited knowledge of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on MPAA. One possible direction is to investigate its potential as an anti-cancer agent. Another direction is to study its mechanism of action in more detail to optimize its therapeutic potential. Additionally, further research is needed to determine the optimal dosage and administration of MPAA for different therapeutic applications.
Métodos De Síntesis
MPAA can be synthesized using different methods, but the most common method involves the condensation of 3-methyl-3-phenylpiperidine-2,6-dione with acetonitrile. The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst. The yield of MPAA obtained using this method is usually high.
Aplicaciones Científicas De Investigación
MPAA has been found to exhibit various biological properties, including anti-inflammatory, analgesic, and anti-cancer properties. These properties make it a promising candidate for drug development. MPAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. MPAA has also been found to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent.
Propiedades
IUPAC Name |
2-(3-methyl-3-phenylpiperidin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-14(13-6-3-2-4-7-13)8-5-10-16(12-14)11-9-15/h2-4,6-7H,5,8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJDPUQVWBHFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)

![3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7596052.png)
![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7596058.png)
![10-Oxa-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B7596064.png)



![N-[(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7596097.png)
![3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7596105.png)
![3-[(4,5-Dimethylimidazol-1-yl)methyl]-5-ethyl-1,2,4-oxadiazole](/img/structure/B7596126.png)

![1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7596137.png)
![2-[4-(7-Fluoroquinolin-4-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7596150.png)